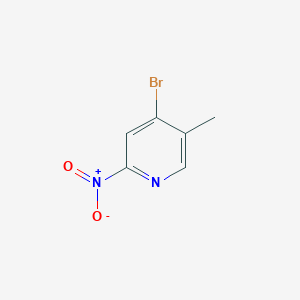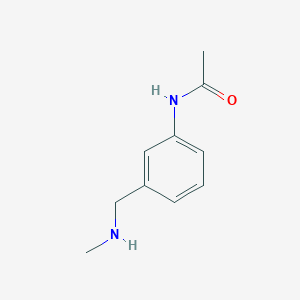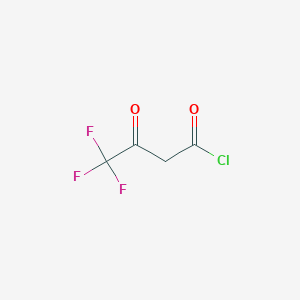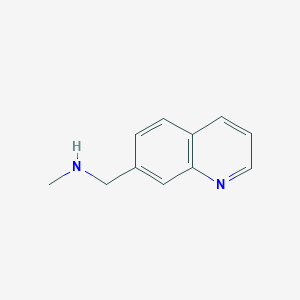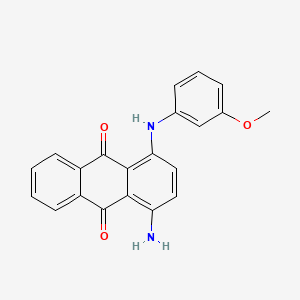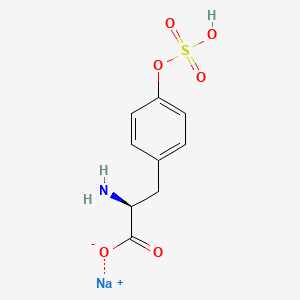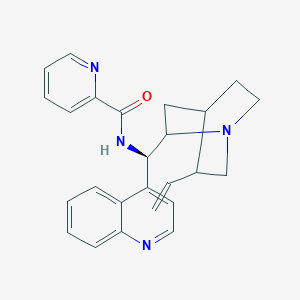
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- is a compound that belongs to the class of pyridinecarboxamides This compound is known for its unique chemical structure, which includes a pyridine ring and a cinchonan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- typically involves a multi-step process. One common method starts with the conversion of 2-picoline to 2-cyanopyridine through ammoxidation in a stainless-steel fixed-bed reactor at 370°C using vanadium pentoxide (V2O5) loaded on titanium dioxide (TiO2) as a catalyst. The 2-cyanopyridine is then transformed into 2-pyridinecarboxamide through oxidation hydrolysis in a basic solution using manganese dioxide (MnO2) as an oxidant at 70°C .
Industrial Production Methods
Industrial production of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and MnO2 under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- can yield pyridinecarboxylic acids, while reduction can produce pyridinecarbinols.
Scientific Research Applications
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a poly (ADP-ribose) polymerase (PARP) inhibitor, which plays a crucial role in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival .
Comparison with Similar Compounds
Similar Compounds
Picolinamide: A pyridinecarboxamide with similar structural features but different biological activities.
Nicotinamide: Another pyridinecarboxamide known for its role as a vitamin (Vitamin B3) and its involvement in metabolic processes.
Isonicotinamide: A structural isomer of nicotinamide with distinct pharmacological properties.
Uniqueness
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- stands out due to its unique combination of a pyridine ring and a cinchonan moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H26N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17?,18?,23?,24-/m1/s1 |
InChI Key |
DKBSGEPCDLMFJP-NVTLTSMNSA-N |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


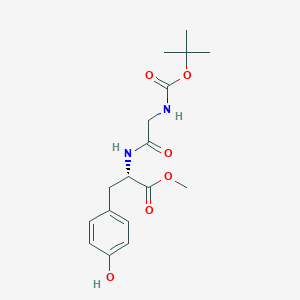
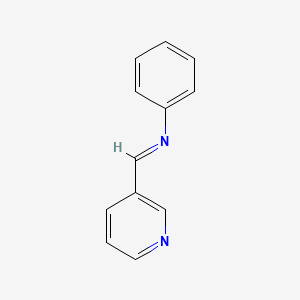
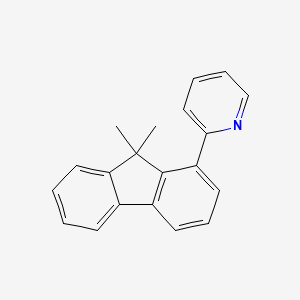
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
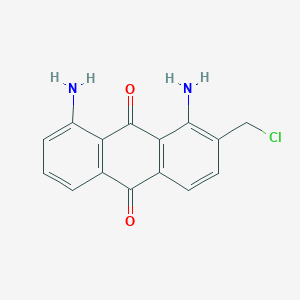
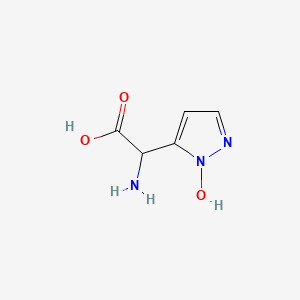
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
